L-Methionine-13C,d5: A Technical Guide for Advanced Research Applications
L-Methionine-13C,d5: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of L-Methionine-13C,d5 in scientific research. L-Methionine-13C,d5 is a stable isotope-labeled (SIL) form of the essential amino acid L-methionine. This labeling, which incorporates one carbon-13 atom and five deuterium (B1214612) atoms, renders the molecule heavier than its endogenous counterpart. This key characteristic makes it an invaluable tool in mass spectrometry-based quantitative analysis, metabolic flux studies, and quantitative proteomics.
Core Applications in Research
L-Methionine-13C,d5 serves two primary functions in research:
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Internal Standard for Quantitative Analysis: In quantitative mass spectrometry (LC-MS/MS), L-Methionine-13C,d5 is used as an internal standard to accurately quantify the concentration of endogenous L-methionine and related metabolites in various biological matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]
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Metabolic Tracer for Flux Analysis: As a metabolic tracer, L-Methionine-13C,d5 is introduced into biological systems, such as cell cultures or whole organisms, to trace the metabolic fate of methionine through various biochemical pathways.[1][4] By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates (fluxes) of these reactions.[4][5] This is particularly crucial for understanding the methionine cycle, which is central to cellular methylation, polyamine synthesis, and redox homeostasis.
Data Presentation: Properties of L-Methionine Isotopologues
The selection of a specific isotopologue of L-methionine depends on the experimental requirements, including the analytical platform and the specific metabolic pathway under investigation. The following table summarizes the properties of commonly used stable isotope-labeled L-methionine variants.
| Isotopologue | Label | Molecular Weight ( g/mol ) | Isotopic Purity | Key Applications |
| L-Methionine-13C,d5 | 1x 13C, 5x 2H | 155.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |
| L-Methionine-13C5 | 5x 13C | 154.17 | >99% | Metabolic Tracer, SILAC Proteomics |
| L-Methionine-d3 (methyl-d3) | 3x 2H | 152.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |
| L-Methionine-13C5,15N | 5x 13C, 1x 15N | 155.17 | >98% | Metabolic Tracer, SILAC Proteomics, NMR studies |
Experimental Protocols
Use of L-Methionine-13C,d5 as an Internal Standard for LC-MS/MS Quantification of L-Methionine
This protocol provides a general framework for the quantification of L-methionine in biological samples, such as plasma or cell extracts.
a. Materials:
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L-Methionine-13C,d5 (as internal standard)
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L-Methionine (for calibration curve)
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Biological sample (e.g., plasma, cell lysate)
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Protein precipitation agent (e.g., sulfosalicylic acid, methanol)
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LC-MS grade solvents (e.g., water, acetonitrile (B52724), formic acid)
b. Sample Preparation:
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Spiking of Internal Standard: To a known volume or weight of the biological sample, add a precise amount of L-Methionine-13C,d5 solution to achieve a final concentration within the linear range of the assay (e.g., 10-100 µM).
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Protein Precipitation: Add a protein precipitation agent to the sample (e.g., 3 volumes of cold methanol (B129727) to 1 volume of sample). Vortex thoroughly.
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Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
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Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
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Chromatographic Separation: Use a suitable column for amino acid analysis, such as a HILIC or a mixed-mode column.[6] A typical gradient elution can be performed with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[7]
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Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-methionine and L-Methionine-13C,d5.
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L-Methionine: e.g., Q1: 150.1 -> Q3: 104.1
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L-Methionine-13C,d5: e.g., Q1: 155.2 -> Q3: 109.1
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Quantification: Construct a calibration curve by plotting the peak area ratio of the L-methionine standard to the L-Methionine-13C,d5 internal standard against the concentration of the L-methionine standard. Determine the concentration of L-methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
d. Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7] The following table presents typical validation parameters reported in the literature for similar assays.
| Parameter | Typical Value |
| Linearity (R²) | >0.99 |
| LOD | 0.04 - 0.2 µmol/l |
| LOQ | 0.1 - 0.7 µmol/l |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Recovery | 90 - 110% |
Metabolic Flux Analysis of the Methionine Cycle using L-Methionine-13C,d5
This protocol outlines a general workflow for tracing the metabolism of methionine in cultured cells.
a. Cell Culture and Labeling:
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Culture cells in standard medium to the desired confluency.
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Replace the standard medium with a medium containing a known concentration of L-Methionine-13C,d5.
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Incubate the cells for various time points to allow for the uptake and metabolism of the labeled methionine.
b. Metabolite Extraction:
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At each time point, rapidly quench the metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.
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Scrape the cells and collect the cell lysate.
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
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Analyze the extracted metabolites using LC-MS/MS.
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Monitor for the mass isotopologues of downstream metabolites of the methionine cycle, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine, to determine the extent of 13C and/or deuterium incorporation.
d. Data Analysis and Flux Calculation:
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Correct the raw mass spectrometry data for natural isotope abundance.
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Use the time-course data of isotope labeling in various metabolites to calculate the metabolic fluxes through the different reactions of the methionine cycle using mathematical models.[4]
Mandatory Visualizations
Caption: Metabolic flux through the methionine cycle traced with L-Methionine-13C,d5.
Caption: Workflow for L-Methionine quantification using L-Methionine-13C,d5 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
